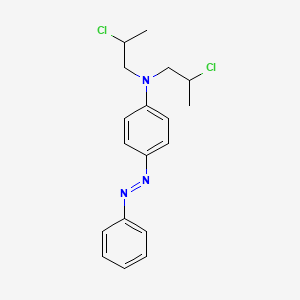

Azobenzene, 4-bis(2-chloropropyl)amino-

Description

Azobenzene, 4-bis(2-chloropropyl)amino-2′-carboxy-2-methyl (CAS: 40136-92-3) is a chlorinated azobenzene derivative with the molecular formula C₂₀H₂₃Cl₂N₃O₂ (molecular mass: 408.323 g/mol) . Its structure features an azobenzene core substituted with a bis(2-chloropropyl)amino group at the 4-position, a methyl group at the 2-position, and a carboxy group at the 2′-position (ortho to the azo bond) .

Key structural attributes include:

- Chloropropyl groups: Electron-withdrawing substituents that enhance electrophilicity and influence solubility.

- Carboxy group: Introduces polarity, enabling hydrogen bonding and pH-dependent reactivity.

- Methyl group: Steric hindrance that may modulate isomerization kinetics.

Predicted collision cross-section (CCS) values for its adducts range from 192.3 Ų ([M+H]⁺) to 205.0 Ų ([M+Na]⁺), indicating a moderately bulky molecular profile .

Properties

CAS No. |

40136-86-5 |

|---|---|

Molecular Formula |

C18H21Cl2N3 |

Molecular Weight |

350.3 g/mol |

IUPAC Name |

N,N-bis(2-chloropropyl)-4-phenyldiazenylaniline |

InChI |

InChI=1S/C18H21Cl2N3/c1-14(19)12-23(13-15(2)20)18-10-8-17(9-11-18)22-21-16-6-4-3-5-7-16/h3-11,14-15H,12-13H2,1-2H3 |

InChI Key |

NHGTUDJKVXBFSP-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN(CC(C)Cl)C1=CC=C(C=C1)N=NC2=CC=CC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azobenzene, 4-bis(2-chloropropyl)amino- typically involves the introduction of the 2-chloropropylamino groups onto the azobenzene core. This can be achieved through a series of organic reactions, including:

Diazotization and Coupling: The initial step involves the diazotization of aniline derivatives to form diazonium salts, which are then coupled with activated aromatic compounds to form the azo linkage.

Substitution Reactions:

Industrial Production Methods

Industrial production of azobenzene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Batch Reactors: Utilizing batch reactors for controlled synthesis, allowing precise control over reaction parameters.

Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production, reducing reaction times and improving product consistency.

Chemical Reactions Analysis

Types of Reactions

Azobenzene, 4-bis(2-chloropropyl)amino- undergoes various chemical reactions, including:

Photoisomerization: The compound exhibits reversible trans-cis isomerization upon exposure to light, a characteristic feature of azobenzene derivatives.

Substitution Reactions: The chloropropyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation and Reduction: The azo group can undergo redox reactions, where it can be reduced to hydrazo compounds or oxidized to azoxy compounds.

Common Reagents and Conditions

Photoisomerization: Typically induced by UV or visible light, depending on the specific absorption characteristics of the compound.

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols, often under basic or neutral conditions.

Oxidation and Reduction: Reagents such as sodium dithionite for reduction and hydrogen peroxide for oxidation are commonly used.

Major Products Formed

Photoisomerization: The major products are the trans and cis isomers of the compound.

Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

Oxidation and Reduction: Hydrazo and azoxy derivatives.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C19H21Cl2N3O2

Molecular Weight: 394.3 g/mol

IUPAC Name: 2-[[4-[bis(3-chloropropyl)amino]phenyl]diazenyl]benzoic acid

CAS Number: 40136-91-2

The compound features an azobenzene core with two bis(2-chloropropyl) amino groups and a carboxylic acid moiety, which enhances its reactivity and biological activity.

Medicinal Chemistry

Azobenzene derivatives are increasingly recognized as multi-targeted scaffolds in drug design. The compound has shown potential in:

-

Antimicrobial Activity: Studies indicate significant antibacterial activity against various strains, including:

This suggests its potential as a lead compound for developing new antimicrobial agents .

Bacterial Strain Minimum Inhibitory Concentration (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Pseudomonas aeruginosa 128 - Anticancer Properties: Research shows that azobenzene derivatives can exhibit cytotoxic effects against cancer cell lines such as HeLa and A549. For example, fluorobenzene-modified derivatives have demonstrated IC50 values significantly lower than conventional chemotherapeutics like doxorubicin .

Materials Science

The photochromic properties of azobenzene compounds make them valuable in materials science:

- Photoresponsive Polymers: Azobenzene derivatives can be incorporated into polymer matrices to create materials that change properties upon light exposure. This can be utilized in smart coatings and actuators.

- Nanotechnology: The ability of azobenzene to undergo photoisomerization allows for the development of nanoscale devices that can be controlled by light, leading to applications in drug delivery systems and biosensors.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound2'-carboxy- against several bacterial strains. The results indicated that the compound exhibited potent activity, particularly against Gram-positive bacteria. This positions it as a candidate for further development into therapeutic agents aimed at combating antibiotic-resistant strains .

Case Study 2: Photodynamic Therapy

Azobenzene derivatives have been explored for use in photodynamic therapy (PDT). The mechanism involves light activation of the azobenzene moiety to produce reactive oxygen species that can selectively kill cancer cells. This approach has shown promise in preclinical models, suggesting potential clinical applications in oncology .

Mechanism of Action

The primary mechanism of action for azobenzene, 4-bis(2-chloropropyl)amino- involves its photoisomerization behavior:

Photoisomerization: Upon exposure to light, the compound undergoes a reversible transformation between its trans and cis forms. This change in geometry affects its electronic properties and interactions with other molecules.

Molecular Targets and Pathways: The photoisomerization can influence molecular targets such as proteins and nucleic acids, altering their function and activity. This property is exploited in applications like optogenetics and photopharmacology.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Electronic Comparisons

Photoisomerization Properties

- Target Compound : The chloropropyl and carboxy groups likely slow isomerization compared to unsubstituted azobenzene due to steric hindrance and increased polarity. Excitation into the ππ* band (vs. nπ*) may dominate, as seen in analogous azopeptides .

- AMPB Azobenzene : Exhibits reversible isomerization with >90% cis population under UV light , critical for peptide folding studies. Its smaller size allows faster conformational switching .

- Simple Azobenzene : Achieves near-complete isomerization in milliseconds but lacks functional groups for targeted applications .

Electronic and Spectral Characteristics

Computational studies () highlight that electron-withdrawing groups (e.g., Cl) lower HOMO-LUMO gaps, red-shifting UV absorption.

- Target Compound : Predicted to absorb at ~350 nm (similar to AMPB derivatives), with carboxy groups enhancing solvent interactions in polar media .

- Chromene Derivative : Absorbs at ~290–310 nm due to extended conjugation but lacks photoisomerization capability .

Reactivity and Solubility

- Target Compound : Carboxy group enables solubility in aqueous buffers (pH >5), while chloropropyl groups facilitate nucleophilic substitutions (e.g., with thiols or amines) .

- AMPB Azobenzene : Soluble in organic solvents (e.g., DMSO, HFA/water mixtures) due to lack of ionizable groups .

- Chromene Derivative : Lipophilic (logP >3), limiting applications in aqueous systems .

Biological Activity

Azobenzene, 4-bis(2-chloropropyl)amino- is an organic compound with the molecular formula and a molecular weight of approximately 350.3 g/mol. This compound, characterized by its azo group (–N=N–) linking two aromatic rings, exhibits significant biological activities, particularly in antimicrobial and anticancer applications. The following sections will detail its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The structure of Azobenzene, 4-bis(2-chloropropyl)amino- includes two bis(2-chloropropyl)amino groups attached to the para position of the azobenzene moiety. This configuration influences its chemical properties and biological activities, particularly its ability to undergo photoisomerization , which allows for reversible transformations between trans and cis forms under light exposure.

Antimicrobial Activity

Azobenzene derivatives are recognized for their antimicrobial properties. Research has shown that Azobenzene, 4-bis(2-chloropropyl)amino- exhibits significant antibacterial effects against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for selected bacterial strains are summarized in Table 1.

Table 1: Antimicrobial Activity of Azobenzene, 4-bis(2-chloropropyl)amino-

| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 15 | 39 |

| Escherichia coli | 20 | 35 |

| Pseudomonas aeruginosa | >60 | - |

| Listeria monocytogenes | 25 | 30 |

Studies indicate that compounds with electron-withdrawing groups like chlorine enhance antimicrobial activity. The presence of these groups may improve the interaction with bacterial cell walls, leading to increased efficacy .

Anticancer Potential

The anticancer activity of Azobenzene, 4-bis(2-chloropropyl)amino- has also been explored. A study examined the cytotoxic effects of this compound on various cancer cell lines, including A549 (lung cancer) and L929 (normal skin cells). The results indicated that the compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, as shown in Table 2.

Table 2: Cytotoxic Activity of Azobenzene, 4-bis(2-chloropropyl)amino-

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 25 |

| L929 (Normal Skin) | >100 |

The mechanism of action appears to involve the inhibition of key enzymes associated with tumor growth, such as epidermal growth factor receptor (EGFR), indicating potential for therapeutic applications in non-small cell lung cancer .

Case Studies and Research Findings

- Antimicrobial Efficacy : A systematic review highlighted the effectiveness of azobenzene compounds against resistant bacterial strains. The study found that compounds similar to Azobenzene, 4-bis(2-chloropropyl)amino- demonstrated superior antibacterial properties compared to traditional antibiotics like chloramphenicol .

- Photoresponsive Drug Delivery : Research has explored the use of azobenzene derivatives in drug delivery systems where light can trigger the release of therapeutic agents at targeted sites in the body. This is particularly relevant for localized treatment of diseases like inflammatory bowel disease (IBD) .

- Structure-Activity Relationship Studies : Investigations into the structure-activity relationships of azobenzene derivatives have revealed that modifications at specific positions on the aromatic rings significantly affect biological activity. For instance, di-substituted compounds generally exhibit enhanced antimicrobial activity compared to mono-substituted derivatives .

Q & A

Basic: What synthetic routes are available for preparing 4-bis(2-chloropropyl)amino-azobenzene, and how can purity be validated?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, alkylation of 4-aminoazobenzene with 2-chloropropyl groups under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Purity validation requires orthogonal methods:

- HPLC-UV for quantifying major impurities (detection at λ = 350–450 nm for azobenzene derivatives).

- ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.0 ppm and chloropropyl methylene signals at δ 3.5–4.0 ppm) .

- Elemental analysis (C, H, N) to verify stoichiometry .

Advanced: How can isomerization kinetics of 4-bis(2-chloropropyl)amino-azobenzene be quantified under photochromic conditions?

Photoisomerization studies require controlled irradiation (e.g., UV-Vis light at 365 nm for trans→cis and 450 nm for cis→trans) with real-time monitoring:

- UV-Vis spectroscopy : Track absorbance changes at π→π* (~320 nm) and n→π* (~440 nm) transitions. Calculate rate constants (k) via first-order kinetic fitting .

- NMR in dark/light conditions : Compare NOESY or ROESY spectra to detect conformational changes (e.g., cis-isomer proximity effects) .

- Thermal stability assays : Monitor cis→trans recovery at 25–50°C to assess activation energy (Eₐ) using Arrhenius plots .

Basic: What analytical techniques are critical for distinguishing positional isomers of chloropropyl-substituted azobenzenes?

- GC-MS with non-polar columns (e.g., DB-5): Resolve isomers based on retention times and fragmentation patterns (e.g., m/z for chloropropyl loss) .

- X-ray crystallography : Resolve ambiguities in substitution patterns (e.g., crystallographic data for (E)-(2-chlorobenzylidene)amino derivatives ).

- High-resolution mass spectrometry (HRMS) : Confirm molecular formulas (e.g., [M+H]⁺ for C₁₈H₂₀Cl₂N₄ requires m/z 385.0925) .

Advanced: How do solvent polarity and temperature affect the conformational equilibrium of 4-bis(2-chloropropyl)amino-azobenzene in peptide systems?

In biomimetic environments (e.g., H₂O/hexafluoroisopropanol):

- Polar solvents stabilize the cis-isomer due to dipole interactions, altering peptide β-hairpin stability .

- Low temperatures (<10°C) slow isomerization kinetics, enabling trapping of metastable states for NMR analysis .

- Dielectric constant measurements : Correlate solvent polarity (ε) with isomer ratio (cis:trans) via UV-Vis .

Basic: What precautions are necessary for handling 4-bis(2-chloropropyl)amino-azobenzene in light-dependent experiments?

- Light exclusion : Use amber glassware or aluminum foil to prevent unintended isomerization.

- Oxygen-free environments : Purge solutions with N₂ to avoid photodegradation.

- Temperature control : Maintain ≤25°C during storage to minimize thermal cis→trans reversion .

Advanced: How can contradictory data on isomer stability be resolved in environmental or biological matrices?

- Matrix-matched calibration : Prepare standards in relevant matrices (e.g., serum, soil extracts) to account for interference .

- Isotope dilution : Use ¹³C/¹⁵N-labeled analogs as internal standards for LC-MS/MS quantification .

- Kinetic modeling : Compare degradation rates under varying pH/temperature to identify dominant pathways .

Basic: What spectroscopic signatures confirm successful functionalization of azobenzene with chloropropyl groups?

- FT-IR : C-Cl stretching at ~650 cm⁻¹ and N-H bending (secondary amine) at ~1550 cm⁻¹ .

- UV-Vis : Bathochromic shift in λₘₐₓ due to extended conjugation (e.g., from ~320 nm in azobenzene to ~350 nm in substituted derivatives) .

Advanced: How does the chloropropyl side chain influence the compound’s interaction with biomolecular targets (e.g., HPV oncoproteins)?

- Docking simulations : Model hydrophobic interactions between chloropropyl groups and protein pockets (e.g., HPV E6/E7) .

- Fluorescence quenching : Measure binding constants (Kd) via tryptophan emission changes in target proteins .

- Mutagenesis assays : Compare activity in wild-type vs. mutant proteins to identify critical binding residues .

Basic: What chromatographic conditions optimize separation of 4-bis(2-chloropropyl)amino-azobenzene from byproducts?

- Reverse-phase HPLC : C18 column, gradient elution (50%→90% acetonitrile in 0.1% TFA/H₂O over 20 min), flow rate 1 mL/min .

- TLC validation : Silica gel 60 F₂₅₄, chloroform:methanol (9:1), Rf ≈ 0.5 .

Advanced: What strategies mitigate photodegradation during long-term photochromic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.